molecular formula C11H11ClN2O2 B13485736 1-(1H-1,3-benzodiazol-1-yl)cyclopropane-1-carboxylic acid hydrochloride

1-(1H-1,3-benzodiazol-1-yl)cyclopropane-1-carboxylic acid hydrochloride

Cat. No.: B13485736
M. Wt: 238.67 g/mol
InChI Key: POJGJZIHBMPPFS-UHFFFAOYSA-N
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Description

1-(1H-1,3-benzodiazol-1-yl)cyclopropane-1-carboxylic acid hydrochloride is a chemical compound that features a benzodiazole ring fused with a cyclopropane carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-1,3-benzodiazol-1-yl)cyclopropane-1-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1H-1,3-benzodiazole with cyclopropane carboxylic acid in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-1,3-benzodiazol-1-yl)cyclopropane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The benzodiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

1-(1H-1,3-b

Properties

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

1-(benzimidazol-1-yl)cyclopropane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H10N2O2.ClH/c14-10(15)11(5-6-11)13-7-12-8-3-1-2-4-9(8)13;/h1-4,7H,5-6H2,(H,14,15);1H

InChI Key

POJGJZIHBMPPFS-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(=O)O)N2C=NC3=CC=CC=C32.Cl

Origin of Product

United States

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